7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in scientific research. Its structure integrates a quinazoline core with oxadiazole and dimethylphenyl substituents, which may influence its biological activity and chemical properties. The compound has the Chemical Abstracts Service (CAS) number 1206995-17-6 and a molecular formula of C23H24N4O3, with a molecular weight of approximately 404.47 g/mol.
The compound is primarily sourced from chemical suppliers and research institutions specializing in organic synthesis and pharmacology. It is often utilized in laboratory settings for various research applications.
This compound belongs to the class of quinazolines, which are heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of the oxadiazole moiety further enhances its potential as a lead compound in drug discovery.
The synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multi-step processes that include:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can be represented using various structural notations:
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)NC1=O
WIBIIGIMTKVCKG-UHFFFAOYSA-N
The structure features a quinazoline core with substituents that include a pentyl chain and a 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl group.
The structural data indicates the presence of multiple functional groups that may contribute to its reactivity and biological activity.
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can participate in various chemical reactions typical for quinazolines and oxadiazoles:
These reactions are typically carried out under controlled laboratory conditions to optimize yield and selectivity. Analytical techniques such as Thin Layer Chromatography (TLC) are used to monitor reaction progress.
The mechanism of action for 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may inhibit key enzymes involved in cell cycle regulation or exhibit antimicrobial properties through receptor binding.
The physical properties of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione include:
These properties are crucial for determining its behavior in various solvents and environments.
Chemical properties include stability under different pH conditions and reactivity towards nucleophiles or electrophiles. The presence of multiple functional groups suggests potential for diverse reactivity profiles.
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: